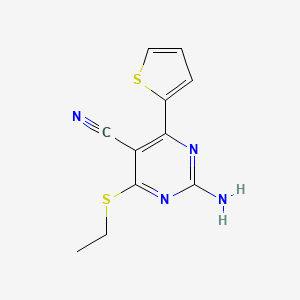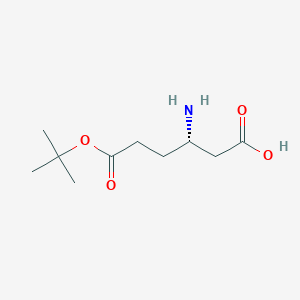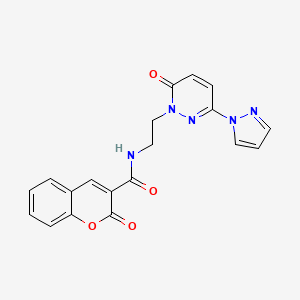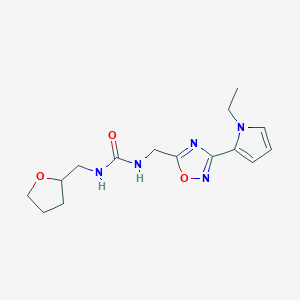![molecular formula C13H9N3O B2881533 Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone CAS No. 90734-76-2](/img/structure/B2881533.png)
Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is a chemical compound with the molecular formula C13H9N3O . It acts as a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which could be related to the synthesis of this compound, has been developed. This method is based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9N3O/c17-13(10-4-2-1-3-5-10)11-8-15-12-9-14-6-7-16(11)12/h1-9H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 223.23 . It is typically stored at room temperature .Applications De Recherche Scientifique
Antiproliferative Agents in Cancer Research
Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives have been studied for their potential as antiproliferative agents, particularly in the context of non-small cell lung cancer (NSCLC). For instance, a study by Bazin et al. (2016) synthesized a series of these derivatives, finding that 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy - phenyl)urea displayed cytostatic activity against NSCLC cell lines. This compound was found to selectively induce a dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines and induced overexpression of the TP53 gene, suggesting its potential for reactivating mutant p53 in NSCLC treatment (Bazin et al., 2016).
Optical and Electronic Applications
These compounds have also been explored for their optical and electronic properties. Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5- a ]pyridine derivatives, demonstrating their potential in low-cost luminescent materials. These compounds showed remarkable Stokes' shift range and tunable quantum yields, suggesting their applicability in creating luminescent materials for various electronic applications (Volpi et al., 2017).
Biochemical and Medical Research
Further, this compound derivatives have been investigated for various biochemical and medical applications. For example, Spitzer et al. (1988) synthesized a series of these compounds, finding that certain derivatives showed potent inotropic activity both in vitro and in vivo, indicating potential applications in treating congestive heart failure (Spitzer et al., 1988).
Safety and Hazards
Orientations Futures
While specific future directions for Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone are not mentioned in the search results, the imidazo[1,2-a]pyrazine family, to which this compound belongs, is a focus of ongoing research due to its versatility in organic synthesis and drug development . This suggests potential future developments in the synthesis methods and applications of these compounds.
Propriétés
IUPAC Name |
imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13(10-4-2-1-3-5-10)11-8-15-12-9-14-6-7-16(11)12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQCOFAEYRXAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2881452.png)
![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2881454.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile](/img/structure/B2881455.png)


![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)

![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)

![7-Chloro-furo[3,2-B]pyridine-2-carbonitrile](/img/structure/B2881464.png)

![N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)
